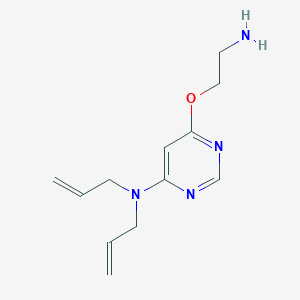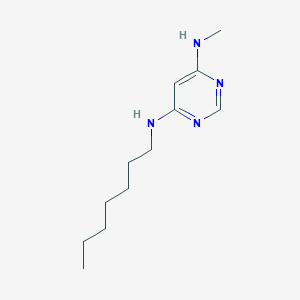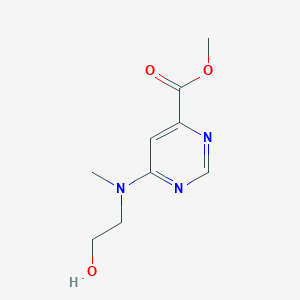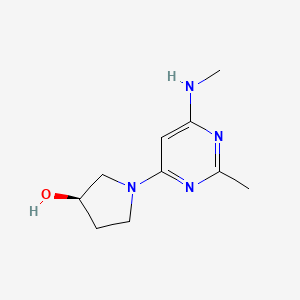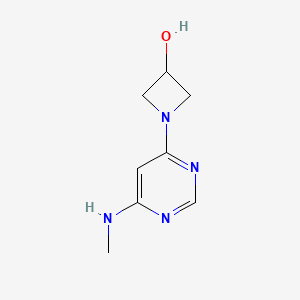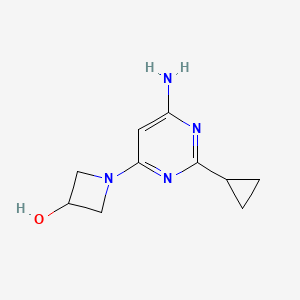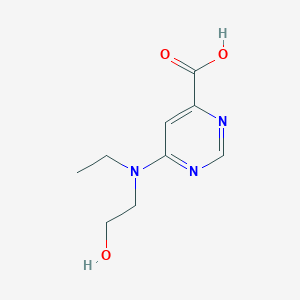
Acide 6-(éthyl(2-hydroxyéthyl)amino)pyrimidine-4-carboxylique
Vue d'ensemble
Description
Applications De Recherche Scientifique
Applications anti-inflammatoires
Les dérivés de pyrimidine, y compris l'acide 6-(éthyl(2-hydroxyéthyl)amino)pyrimidine-4-carboxylique, ont été étudiés pour leurs propriétés anti-inflammatoires. Ils sont connus pour inhiber l'expression et les activités de médiateurs inflammatoires essentiels tels que la prostaglandine E2, la synthase d'oxyde nitrique inductible, le facteur de nécrose tumorale-α, le facteur nucléaire κB, les leucotriènes et certaines interleukines . Cela en fait des candidats potentiels pour le développement de nouveaux médicaments anti-inflammatoires avec des activités améliorées et une toxicité minimale.
Thérapeutiques antivirales
Les composés contenant des structures de pyrimidine ont montré un potentiel prometteur dans la recherche antivirale. Ils présentent une activité contre des virus tels que le virus de la maladie de Newcastle, comparable à celle de médicaments antiviraux établis comme la ribavirine . La modification et l'optimisation supplémentaires de ces dérivés de pyrimidine pourraient conduire au développement de nouvelles thérapeutiques antivirales.
Synthèse de composés hétérocycliques
Le cycle pyrimidine est un composant crucial de nombreux composés hétérocycliques. La synthèse de l'this compound peut impliquer diverses méthodes, notamment l'annulation oxydative et les réactions de couplage multicomposants . Ces voies de synthèse sont essentielles pour créer une variété de pyrimidines fonctionnalisées pour des applications pharmaceutiques supplémentaires.
Études sur le substrat et l'inhibiteur enzymatique
Les dérivés de pyrimidine peuvent agir comme substrats ou inhibiteurs de diverses enzymes. Par exemple, des composés similaires sont des substrats pour l'enzyme lathyrine synthase, qui est impliquée dans la biosynthèse d'acides aminés non protéiques . L'étude de ces interactions peut fournir des informations sur les mécanismes enzymatiques et conduire à la découverte de nouveaux inhibiteurs enzymatiques.
Analyse de la relation structure-activité (RSA)
La compréhension de la RSA des dérivés de pyrimidine est cruciale pour la conception de médicaments. En analysant la relation entre la structure chimique des pyrimidines et leurs effets pharmacologiques, les chercheurs peuvent identifier les modifications qui améliorent ou réduisent l'activité biologique . Cette connaissance guide la synthèse de nouveaux analogues avec des profils d'efficacité et de sécurité améliorés.
Étalons de référence pharmaceutiques
Les dérivés de pyrimidine, y compris l'this compound, sont utilisés comme étalons de référence dans les tests pharmaceutiques . Ces étalons sont essentiels pour garantir la précision et la fiabilité des méthodes analytiques utilisées dans le développement et le contrôle de la qualité des médicaments.
Mécanisme D'action
Target of Action
Pyrimidine derivatives are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It’s worth noting that pyrimidine derivatives often interact with their targets through hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in various biochemical processes, including dna synthesis and cellular metabolism .
Result of Action
Pyrimidine derivatives are known to have various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of pyrimidine derivatives .
Analyse Biochimique
Biochemical Properties
6-(Ethyl(2-hydroxyethyl)amino)pyrimidine-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with β-glucuronidase, an enzyme involved in the hydrolysis of glucuronides . The interaction between 6-(Ethyl(2-hydroxyethyl)amino)pyrimidine-4-carboxylic acid and β-glucuronidase is characterized by enzyme inhibition, which can be useful in studying diseases associated with elevated β-glucuronidase activity, such as colon cancer and renal diseases .
Cellular Effects
6-(Ethyl(2-hydroxyethyl)amino)pyrimidine-4-carboxylic acid influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce the expression of heat shock proteins and downregulate proinflammatory signals in human keratinocytes . This compound’s ability to modulate cellular responses makes it a valuable tool for studying cell function and stress responses.
Molecular Mechanism
The molecular mechanism of 6-(Ethyl(2-hydroxyethyl)amino)pyrimidine-4-carboxylic acid involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to specific sites on enzymes like β-glucuronidase, leading to enzyme inhibition . Additionally, it can influence gene expression by modulating transcription factors and signaling pathways, thereby altering cellular responses to various stimuli .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(Ethyl(2-hydroxyethyl)amino)pyrimidine-4-carboxylic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, but its activity may decrease over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce sustained cellular responses, such as prolonged expression of heat shock proteins .
Dosage Effects in Animal Models
The effects of 6-(Ethyl(2-hydroxyethyl)amino)pyrimidine-4-carboxylic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular responses. At higher doses, it can cause toxic or adverse effects, including cellular stress and apoptosis . Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in research and therapeutic applications.
Metabolic Pathways
6-(Ethyl(2-hydroxyethyl)amino)pyrimidine-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can influence the activity of enzymes in the citric acid cycle and related pathways, thereby affecting cellular energy production and metabolism . These interactions highlight the compound’s potential to modulate metabolic processes and its relevance in metabolic research.
Transport and Distribution
The transport and distribution of 6-(Ethyl(2-hydroxyethyl)amino)pyrimidine-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes via active transport mechanisms and distributed to various cellular compartments . The compound’s localization and accumulation within cells are influenced by its interactions with transporters and binding proteins, which determine its bioavailability and efficacy.
Subcellular Localization
6-(Ethyl(2-hydroxyethyl)amino)pyrimidine-4-carboxylic acid exhibits specific subcellular localization patterns. It can be targeted to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, cytoplasm, or mitochondria, depending on its functional role and interactions with cellular components . Understanding its subcellular localization is crucial for elucidating its activity and function within cells.
Propriétés
IUPAC Name |
6-[ethyl(2-hydroxyethyl)amino]pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-2-12(3-4-13)8-5-7(9(14)15)10-6-11-8/h5-6,13H,2-4H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQGDMYNJBLIME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=NC=NC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


